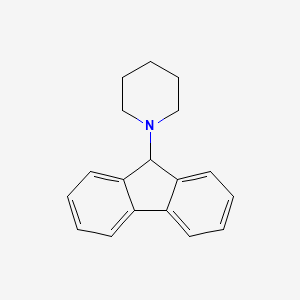
1-(9h-Fluoren-9-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(9H-Fluoren-9-yl)piperidine is an organic compound with the molecular formula C19H21N. It is a white to off-white crystalline solid that is soluble in polar solvents such as ethanol and dimethylformamide. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of fluorenylmethoxycarbonyl (Fmoc) derivatives, which are widely used as protecting groups in peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-Fluoren-9-yl)piperidine typically involves a two-step reaction process:
Step 1: 9-Fluorenylmethanol reacts with 2-chloroethylamine to form 1-(9H-Fluoren-9-yl)ethylamine.
Step 2: The resulting product is then treated with sodium hydroxide in acetonitrile to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often involves optimization for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(9H-Fluoren-9-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert it to fluorenylmethylamine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Fluorenylmethylamine.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(9H-Fluoren-9-yl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of Fmoc-protected amino acids for peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 1-(9H-Fluoren-9-yl)piperidine is primarily related to its role as a protecting group in peptide synthesis. The fluorenylmethyl group provides steric hindrance, protecting the amino group from unwanted reactions during peptide chain elongation. Upon completion of the synthesis, the Fmoc group can be removed under mild basic conditions, typically using piperidine, to yield the free amino group .
Comparison with Similar Compounds
Similar Compounds
- 1-(9H-Fluoren-9-yl)methylpiperidine
- 1-(9H-Fluoren-9-yl)ethylamine
- 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
Uniqueness
1-(9H-Fluoren-9-yl)piperidine is unique due to its specific structure, which combines the fluorenyl group with a piperidine ring. This combination imparts distinct chemical properties, making it particularly useful as an intermediate in the synthesis of Fmoc-protected compounds. Its stability and reactivity under various conditions also make it a valuable reagent in organic synthesis .
Properties
CAS No. |
3333-06-0 |
|---|---|
Molecular Formula |
C18H19N |
Molecular Weight |
249.3 g/mol |
IUPAC Name |
1-(9H-fluoren-9-yl)piperidine |
InChI |
InChI=1S/C18H19N/c1-6-12-19(13-7-1)18-16-10-4-2-8-14(16)15-9-3-5-11-17(15)18/h2-5,8-11,18H,1,6-7,12-13H2 |
InChI Key |
XYGGSRUVUSWAPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Morpholin-4-yl)disulfanyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14008555.png)
![4-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride](/img/structure/B14008557.png)
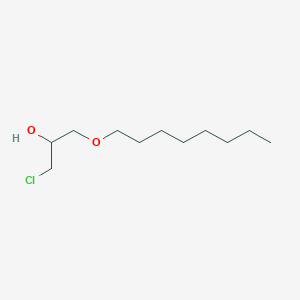
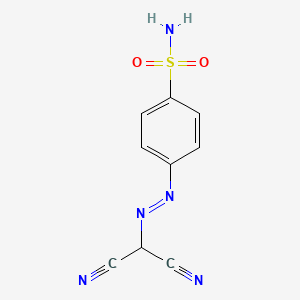
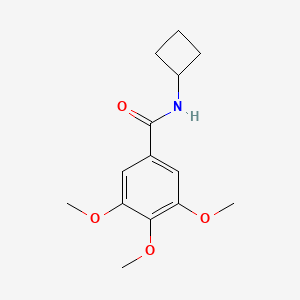


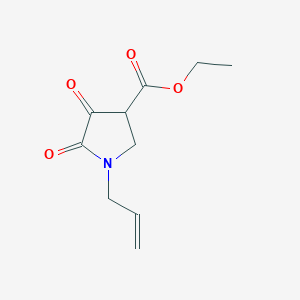

![8-[Bis(2-chloroethyl)aminomethyl]-7-hydroxychromen-2-one;hydrochloride](/img/structure/B14008595.png)
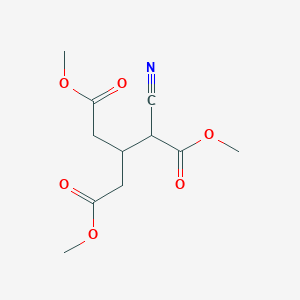
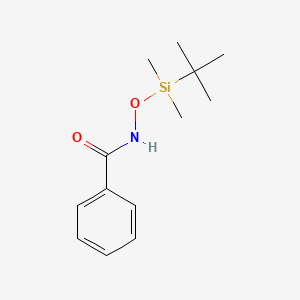
![3-(Benzo[d][1,3]dioxol-5-yl)-4-(2-hydroxyethyl)-6,7-dimethoxy-2-(4-methoxybenzyl)isoquinolin-1(2H)-one](/img/structure/B14008604.png)

